molecular formula C7H7NO2 B11820047 Benzaldehyde, 4-hydroxy-, oxime CAS No. 60221-53-6

Benzaldehyde, 4-hydroxy-, oxime

Cat. No.: B11820047
CAS No.: 60221-53-6
M. Wt: 137.14 g/mol
InChI Key: LJEARAFLOCEYHX-YVMONPNESA-N
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Description

4-Hydroxybenzaldehyde oxime is an organic compound with the molecular formula C7H7NO2 It is a derivative of 4-hydroxybenzaldehyde, where the aldehyde group is converted to an oxime group

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxybenzaldehyde oxime can be synthesized from 4-hydroxybenzaldehyde through a reaction with hydroxylamine hydrochloride. This reaction typically occurs in an aqueous medium, often using mineral water as a solvent, at room temperature. The process is catalyst-free, making it environmentally friendly and economical .

Industrial Production Methods: While specific industrial production methods for 4-hydroxybenzaldehyde oxime are not extensively documented, the general approach involves the same reaction with hydroxylamine hydrochloride. The use of green chemistry principles, such as using water as a solvent, is emphasized to ensure sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxybenzaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: It can be reduced to amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

4-Hydroxybenzaldehyde oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydroxybenzaldehyde oxime involves its interaction with specific molecular targets. For instance, it can act as an antioxidant by scavenging free radicals. It may also inhibit certain enzymes, contributing to its potential therapeutic effects. The exact pathways and molecular targets are still under investigation, but its ability to interact with biological molecules is a key aspect of its mechanism .

Comparison with Similar Compounds

  • Benzaldehyde oxime
  • 2-Hydroxybenzaldehyde oxime
  • 3-Hydroxybenzaldehyde oxime

Comparison: 4-Hydroxybenzaldehyde oxime is unique due to the presence of the hydroxyl group at the para position, which influences its reactivity and properties. Compared to its isomers, it may exhibit different biological activities and chemical behaviors, making it a distinct compound of interest in various research fields .

Properties

CAS No.

60221-53-6

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

IUPAC Name

4-[(Z)-hydroxyiminomethyl]phenol

InChI

InChI=1S/C7H7NO2/c9-7-3-1-6(2-4-7)5-8-10/h1-5,9-10H/b8-5-

InChI Key

LJEARAFLOCEYHX-YVMONPNESA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N\O)O

Canonical SMILES

C1=CC(=CC=C1C=NO)O

Origin of Product

United States

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